molecular formula C7H15NO2 B13159047 2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol

2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol

Cat. No.: B13159047
M. Wt: 145.20 g/mol
InChI Key: JHKJPNAPJGAGNQ-UHFFFAOYSA-N
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Description

2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C7H15NO2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol typically involves the reaction of azetidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the azetidine ring. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the azetidine ring .

Scientific Research Applications

2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The ethoxyethanol chain can enhance the compound’s solubility and facilitate its transport within biological systems. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Piperazin-1-yl)ethoxy]ethanol: Similar in structure but contains a piperazine ring instead of an azetidine ring.

    2-[2-(2-Azidoethoxy)ethoxy]ethanol: Contains an azido group instead of an azetidine ring.

    2-[2-(4-Nitrosopiperazin-1-yl)ethoxy]ethanol: Contains a nitroso group attached to a piperazine ring.

Uniqueness

2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The four-membered ring structure of azetidine is less common compared to other nitrogen-containing rings, making this compound a valuable tool in research and industrial applications .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-[2-(azetidin-1-yl)ethoxy]ethanol

InChI

InChI=1S/C7H15NO2/c9-5-7-10-6-4-8-2-1-3-8/h9H,1-7H2

InChI Key

JHKJPNAPJGAGNQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCOCCO

Origin of Product

United States

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